molecular formula C21H24O8 B14418907 3-Hydroxy-1,3-bis(2,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 83700-85-0

3-Hydroxy-1,3-bis(2,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B14418907
CAS No.: 83700-85-0
M. Wt: 404.4 g/mol
InChI Key: ZMGLMHAJWIEAFJ-UHFFFAOYSA-N
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Description

3-Hydroxy-1,3-bis(2,4,5-trimethoxyphenyl)prop-2-en-1-one is a chalcone derivative known for its diverse biological activities. Chalcones are a group of compounds with a characteristic structure consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This particular compound is notable for its potential therapeutic applications, including anti-inflammatory, antinociceptive, and hypoglycemic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1,3-bis(2,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out in a basic medium, where an aldehyde and a ketone react to form the chalcone structure. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically performed at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1,3-bis(2,4,5-trimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated systems.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated chalcones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Hydroxy-1,3-bis(2,4,5-trimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets. Studies have shown that it can inhibit enzymes such as cyclooxygenase (COX-1 and COX-2) and interact with the TRPA1 channel . These interactions contribute to its anti-inflammatory and antinociceptive effects. Additionally, the compound has been shown to reduce oxidative stress and inhibit nitric oxide production in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-1,3-bis(2,4,5-trimethoxyphenyl)prop-2-en-1-one is unique due to its specific combination of functional groups and its potent biological activities. Its ability to interact with multiple molecular targets and pathways makes it a valuable compound for therapeutic research and development.

Properties

CAS No.

83700-85-0

Molecular Formula

C21H24O8

Molecular Weight

404.4 g/mol

IUPAC Name

3-hydroxy-1,3-bis(2,4,5-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C21H24O8/c1-24-16-10-20(28-5)18(26-3)7-12(16)14(22)9-15(23)13-8-19(27-4)21(29-6)11-17(13)25-2/h7-11,22H,1-6H3

InChI Key

ZMGLMHAJWIEAFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=CC(=O)C2=CC(=C(C=C2OC)OC)OC)O)OC)OC

Origin of Product

United States

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